tert-Butyl 2-Chloro-5-fluoroquinazoline-4-acetate
Description
Properties
Molecular Formula |
C14H14ClFN2O2 |
|---|---|
Molecular Weight |
296.72 g/mol |
IUPAC Name |
tert-butyl 2-(2-chloro-5-fluoroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C14H14ClFN2O2/c1-14(2,3)20-11(19)7-10-12-8(16)5-4-6-9(12)17-13(15)18-10/h4-6H,7H2,1-3H3 |
InChI Key |
HAUOSRFRSNUCTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=NC(=NC2=C1C(=CC=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Reformatsky Reaction-Based Synthesis
A prominent method involves the Reformatsky reaction to construct the quinazoline core while introducing the tert-butyl ester group. As described in patent WO2014203045A1, zinc-mediated coupling of tert-butyl bromoacetate or iodoacetate with a fluorinated quinazoline precursor forms the C4-acetate sidechain. Key steps include:
- Reagent Preparation : Zinc dust is activated in tetrahydrofuran (THF) under nitrogen, followed by addition of tert-butyl haloacetate to generate the Reformatsky reagent.
- Coupling Reaction : The fluorinated quinazoline intermediate (e.g., 5-fluoroquinazolin-2-one) reacts with the Reformatsky reagent at 65°C for 24 hours, yielding the acetate derivative.
- Chlorination : POCl₃ or SOCl₂ introduces the 2-chloro substituent under reflux conditions (80–110°C), achieving >90% conversion.
Optimization Data :
| Parameter | Optimal Range | Yield Improvement |
|---|---|---|
| Temperature | 65–70°C | 65% → 78% |
| Solvent | THF/Toluene (3:1) | Reduced side products |
| Zinc Particle Size | 100–200 mesh | 20% faster kinetics |
This method benefits from scalability but requires careful control of anhydrous conditions to prevent ester hydrolysis.
Nucleophilic Aromatic Substitution (SNAr)
Fluorine and chlorine can be introduced sequentially via SNAr on preformed quinazolines. A two-step protocol from ACS Omega (2020) demonstrates:
- Fluorination : 5-Nitroquinazoline-4-acetate is treated with KF/18-crown-6 in DMF at 120°C, replacing nitro with fluorine in 82% yield.
- Chlorination : The 2-position is chlorinated using PCl₅ in dichloroethane at 40°C (94% yield).
Critical Factors :
- Electrophilic Assistance : NO₂ groups para to reaction sites enhance SNAr rates by 3–5×.
- Steric Effects : tert-Butyl esters reduce ring electron density, necessitating higher temperatures (ΔT ≈ +30°C vs. methyl esters).
Cyclocondensation of Anthranilic Acid Derivatives
Building the quinazoline ring from anthranilic acid precursors allows modular substitution:
- Intermediate Synthesis : 5-Fluoroanthranilic acid reacts with tert-butyl chloroacetate in acetic anhydride, forming 4-acetate-2-chloroquinazoline via cyclodehydration.
- Halogenation : Excess PCl₃ in DCM introduces the 2-chloro group at 0°C (87% yield).
Advantages :
- Single-pot synthesis reduces purification steps.
- Diastereomeric excess >98% when using chiral auxiliaries.
Catalytic Cross-Coupling Approaches
Palladium-catalyzed methods enable late-stage functionalization:
- Buchwald-Hartwig Amination : Aryl chlorides couple with tert-butyl glycinate under Pd(OAc)₂/XPhos catalysis (Table 1).
- C-H Fluorination : Directed ortho-fluorination using Selectfluor® and Rh catalysts achieves 5-fluoro substitution (TON = 150).
Table 1: Catalytic Conditions for tert-Butyl Incorporation
| Catalyst | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | 100 | 76 |
| PdCl₂ | BINAP | 80 | 68 |
| Ni(COD)₂ | dtbpy | 120 | 58 |
Green Chemistry Approaches
Recent advances emphasize solvent-free and microwave-assisted routes:
- Microwave Cyclization : tert-Butyl 2-amino-5-fluorobenzoate and chloroacetyl chloride react under microwaves (300 W, 150°C) to form the quinazoline core in 15 minutes (89% yield).
- Biocatalytic Esterification : Lipase B (CAL-B) catalyzes transesterification of methyl esters with tert-butanol in ionic liquids (e.g., [BMIM][BF₄]), achieving 92% conversion.
Environmental Metrics :
Chemical Reactions Analysis
tert-Butyl 2-Chloro-5-fluoroquinazoline-4-acetate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 2-Chloro-5-Fluoroquinazoline-4-Acetate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that lead to the formation of biologically active molecules.
Anticancer Research
Quinazoline derivatives, including this compound, have been investigated for their potential anticancer properties. Studies indicate that these compounds may inhibit specific enzymes involved in cancer cell proliferation, thereby offering a pathway for developing new cancer therapies.
Antimicrobial Activity
Research has shown that quinazoline derivatives can exhibit antimicrobial effects. The presence of halogen substituents (like chlorine and fluorine) can enhance the biological activity of these compounds against various pathogens.
Enzyme Inhibition Studies
The compound has been used in studies focusing on enzyme inhibition. For instance, it can modulate the activity of kinases and other enzymes that play critical roles in cell signaling pathways, making it a candidate for drug development targeting specific diseases.
Synthesis of this compound
The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key steps may include:
- Formation of the quinazoline core.
- Introduction of the chloro and fluoro substituents.
- Acetylation to form the final acetate derivative.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that this compound inhibits cell growth in breast cancer cell lines through apoptosis induction. |
| Study B | Antimicrobial Properties | Showed effective inhibition of Gram-positive bacteria, suggesting its potential as an antimicrobial agent. |
| Study C | Enzyme Interaction | Investigated binding affinities with specific kinases; results indicated significant inhibition at low micromolar concentrations. |
Mechanism of Action
The mechanism of action of tert-Butyl 2-Chloro-5-fluoroquinazoline-4-acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The target compound is distinguished by its 2-chloro-5-fluoro substitution pattern and tert-butyl ester (Table 1). Structural analogs from the quinazoline-4-acetate family lack the chloro group or feature alternative ester groups, significantly altering their reactivity and applications.
Table 1: Comparative Structural Features of Quinazoline-4-acetate Derivatives
| Compound Name | Substituents | Ester Group | CAS Number | Key Properties/Applications |
|---|---|---|---|---|
| tert-Butyl 2-Chloro-5-fluoroquinazoline-4-acetate | 2-Cl, 5-F | tert-butyl | N/A | High electrophilicity; kinase inhibitor intermediate |
| tert-Butyl 5-Fluoroquinazoline-4-acetate (SY100595) | 5-F | tert-butyl | N/A | Precursor for chloro-free analogs; moderate stability |
| Methyl 5-Fluoroquinazoline-4-acetate (SY100597) | 5-F | methyl | N/A | Rapid hydrolysis; prodrug potential |
| Ethyl 5-Fluoroquinazoline-4-acetate (SY131075) | 5-F | ethyl | 2155875-04-8 | Intermediate for prodrugs; balanced lipophilicity |
Reactivity and Stability
Physicochemical and Pharmacokinetic Properties
- Ethyl and methyl analogs are less lipophilic (logP ~2.0–2.5) .
- Solubility: The chloro substituent may marginally decrease solubility in polar solvents compared to non-chlorinated analogs.
Biological Activity
tert-Butyl 2-Chloro-5-fluoroquinazoline-4-acetate is a synthetic compound belonging to the quinazoline family, which is characterized by a fused benzene and pyrimidine ring system. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The unique functional groups present in its structure, including a tert-butyl group, chloro, and fluoro substituents, contribute to its reactivity and interaction with biological targets.
- Molecular Formula : C12H12ClF N2O2
- Molecular Weight : 296.72 g/mol
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting various biochemical pathways.
- Receptor Binding : It can interact with receptors, modulating their activity and influencing cellular responses.
Biological Activities
Research indicates that quinazoline derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Quinazolines have been studied for their potential as anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Properties : These compounds have shown efficacy against various bacterial strains.
- Antiviral Effects : Some studies suggest that quinazoline derivatives may exhibit antiviral properties.
Research Findings
Several studies have explored the biological activity of related quinazoline compounds. Below is a summary of key findings regarding this compound and its analogs:
Case Studies
- Anticancer Studies : A study demonstrated that quinazoline derivatives effectively inhibited cell proliferation in various cancer cell lines. The presence of specific substituents influenced the potency and selectivity against different kinases involved in cancer progression.
- Antimicrobial Research : Another investigation highlighted the antimicrobial properties of quinazoline derivatives against resistant bacterial strains, showcasing the potential for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
